molecular formula C18H18N2O3 B2550309 4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide CAS No. 2034334-19-3

4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide

Cat. No.: B2550309
CAS No.: 2034334-19-3
M. Wt: 310.353
InChI Key: QHVQDFZTYVVJHE-UHFFFAOYSA-N
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Description

4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications : Research by Wang et al. (2011) highlights the use of Pd nanoparticles supported on mesoporous graphitic carbon nitride for the selective hydrogenation of phenol derivatives to cyclohexanone, an important intermediate in chemical industry applications. This catalyst shows high activity and selectivity under mild conditions in aqueous media without additives (Wang et al., 2011).

Antifolate Properties : Degraw et al. (1992) synthesized a novel deazaaminopterin analogue demonstrating potency comparable to methotrexate in vitro against DHFR and L1210 cell growth, indicating its potential in cancer therapy (Degraw et al., 1992).

Corrosion Inhibition : Abu-Rayyan et al. (2022) explored the corrosion inhibition of copper in nitric acid solutions by synthetic acrylamide derivatives, demonstrating their effectiveness as corrosion inhibitors and potential applications in material protection (Abu-Rayyan et al., 2022).

Rearrangement Reactions : Yokoyama et al. (1985) reported on double rearrangement reactions involving cyano and hydroxy acrylamide derivatives, yielding oxazin and diazinones, contributing to the understanding of chemical reactivity and synthetic pathways (Yokoyama et al., 1985).

Photoluminescence : Lowe and Weder (2002) synthesized phenylene vinylene oligomers demonstrating high photoluminescence, indicating their potential use in dye and sensor applications (Lowe & Weder, 2002).

Positive Allosteric Modulation : Research by de Paulis et al. (2006) into the modulation of the metabotropic glutamate-5 receptor in rat cortical astrocytes suggests potential therapeutic applications for neurological disorders (de Paulis et al., 2006).

Electrochemical Behavior : David et al. (1995) studied the electrochemical behavior of dihydropyridine derivatives, contributing to the understanding of electrochemical processes relevant to organic synthesis and potentially energy storage applications (David et al., 1995).

Antihypertensive Activity : Cassidy et al. (1992) described the synthesis and activity of novel benzopyran derivatives as antihypertensive agents, demonstrating their potential in developing new cardiovascular drugs (Cassidy et al., 1992).

Biotransformation : Dadd et al. (2001) investigated the regioselective biotransformation of dinitrile compounds by Rhodococcus rhodochrous, illustrating the utility of biocatalysis in chemical synthesis and environmental remediation (Dadd et al., 2001).

Properties

IUPAC Name

4-cyano-N-(2-hydroxy-3-methoxy-2-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-13-18(22,16-5-3-2-4-6-16)12-20-17(21)15-9-7-14(11-19)8-10-15/h2-10,22H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVQDFZTYVVJHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(=O)C1=CC=C(C=C1)C#N)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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